molecular formula C13H9FN4OS B2768384 1-(4-fluorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanone CAS No. 919242-26-5

1-(4-fluorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanone

Cat. No. B2768384
CAS RN: 919242-26-5
M. Wt: 288.3
InChI Key: JNAGACFFCCSNPD-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as FPU-7 and has been synthesized using different methods.

Scientific Research Applications

Synthesis and Structural Characterization

  • Research has explored the synthesis of various compounds related to "1-(4-fluorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanone," highlighting methods to enhance the fluorescence properties of π-conjugated molecules, which are crucial for applications in solid-state fluorescence and photophysical studies (Dong et al., 2012).
  • Studies have also detailed the synthesis of novel Schiff bases utilizing compounds with similar structural motifs, demonstrating their antimicrobial activities and potential in creating new therapeutic agents (Puthran et al., 2019).

Photophysics and Nonlinear Optical Properties

  • Investigations into the molecular structure, vibrational frequencies, and electronic properties of compounds closely related to "this compound" have been conducted to assess their potential in nonlinear optics and as anti-neoplastic agents (Mary et al., 2015).

Molecular Docking and Potential Therapeutic Applications

  • Molecular docking studies have been employed to predict the interaction of such compounds with biological targets, suggesting their inhibitory activity against certain enzymes and potential roles in treating diseases (Mary et al., 2015).

Crystalline Structure and Interactions

  • The crystalline structure of compounds structurally related to "this compound" has been analyzed, revealing insights into their molecular interactions and stability, which are essential for developing materials with specific optical and electronic properties (Abdel‐Aziz et al., 2012).

Enantioselective Synthesis

  • Research on enantioselective synthesis approaches for related compounds has been documented, highlighting the importance of chirality in pharmaceutical development and the synthesis of compounds with high optical purity, which can significantly affect their biological activity and therapeutic potential (ChemChemTech, 2022).

properties

IUPAC Name

1-(4-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4OS/c14-9-3-1-8(2-4-9)10(19)5-20-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7H,5H2,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAGACFFCCSNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC=NC3=C2NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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